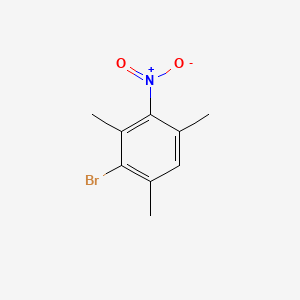
Carbamate de benzyle et de 3-aminobenzyl
Vue d'ensemble
Description
Applications De Recherche Scientifique
3-N-Cbz-Aminomethylaniline has several applications in scientific research:
Mécanisme D'action
Target of Action
It’s worth noting that carbamates, a class of compounds to which benzyl 3-aminobenzylcarbamate belongs, are known to have widespread applications in bioactive compounds .
Mode of Action
Carbamates typically exert their effects by interacting with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Carbamates are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant, suggesting good bioavailability .
Result of Action
As a carbamate, it is likely to have diverse effects depending on its specific targets .
Méthodes De Préparation
The synthesis of 3-N-Cbz-Aminomethylaniline typically involves the use of palladium-catalyzed carbonylative aminohomologation of aryl halides. This method is efficient and provides high yields of the desired product. Additionally, the compound can be synthesized through a one-pot amidation process involving N-Alloc-, N-Boc-, and N-Cbz-protected amines under mild conditions . This reaction utilizes isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which then react with Grignard reagents to produce the corresponding amides .
Analyse Des Réactions Chimiques
3-N-Cbz-Aminomethylaniline undergoes various chemical reactions, including:
Oxidation and Reduction: The benzylic hydrogens of alkyl substituents on the benzene ring are activated toward free radical attack, making the compound susceptible to oxidation and reduction reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position due to the adjacent aromatic ring.
Suzuki–Miyaura Coupling: This reaction involves the formation of carbon-carbon bonds using boron reagents and palladium catalysts under mild conditions.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
3-N-Cbz-Aminomethylaniline can be compared to other carbamate compounds, such as:
t-Butyloxycarbonyl (Boc) Carbamate: Used as a protecting group for amines, removable with strong acid or heat.
Carboxybenzyl (Cbz) Carbamate: Contains a benzyl group and can be removed using catalytic hydrogenation.
Fluorenylmethoxy (FMoc) Carbamate: Removable with an amine base.
What sets 3-N-Cbz-Aminomethylaniline apart is its specific structure and reactivity, making it particularly useful in certain synthetic and research applications.
Propriétés
IUPAC Name |
benzyl N-[(3-aminophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-14-8-4-7-13(9-14)10-17-15(18)19-11-12-5-2-1-3-6-12/h1-9H,10-11,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFMBKSFAAEDJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373867 | |
| Record name | 3-N-Cbz-Aminomethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374554-26-4 | |
| Record name | 3-N-Cbz-Aminomethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 374554-26-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)



![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)








